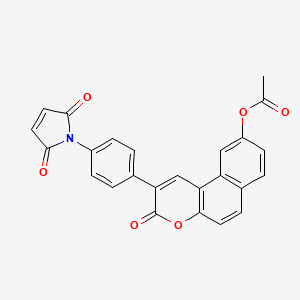
ThioGlo 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThioGlo 3, also known as this compound, is a useful research compound. Its molecular formula is C25H15NO6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection of Thiols in Biological Samples
ThioGlo 3 has proven effective in detecting thiols such as glutathione, cysteine, and homocysteine through high-performance liquid chromatography (HPLC). The derivatization process enhances the fluorescence of these compounds, making them easier to quantify.
- Methodology : The derivatization involves a one-step reaction between this compound and thiol compounds, followed by HPLC analysis. The excitation and emission wavelengths for this compound are typically set at 378 nm and 446 nm, respectively.
- Sensitivity : Studies have shown that the detection limit for thiols can be as low as 50 femtomolar (fM) when using this compound derivatives .
Case Study: Detection of Captopril
A study demonstrated the use of this compound for detecting captopril in biological samples. The method showed a linear calibration curve with a range of detection from 10 nM to 2500 nM, highlighting its applicability in pharmacological research .
Applications in Drug Development
This compound is instrumental in drug development, particularly in screening for potential therapeutic agents that target thiol-containing proteins or enzymes.
- High-Throughput Screening : In one study, this compound was used to optimize high-throughput screening assays for methyltransferases. The assay conditions were refined to minimize false positives and negatives while maintaining high sensitivity and reproducibility .
- Enzyme Activity Monitoring : The probe allows researchers to monitor enzyme activity related to thiol metabolism, which is crucial for understanding various biological processes and disease mechanisms.
Thiol Reactive Probes and Sensors
This compound serves as a key component in developing thiol-reactive probes and sensors that can be used for real-time monitoring of thiol levels in cells.
- Fluorescent Labeling : The rapid reaction of this compound with thiols enables its use for fluorescent labeling of proteins, facilitating studies on protein interactions and modifications .
- Bioimaging : Researchers have utilized this compound for bioimaging applications, allowing visual tracking of thiols within living cells. This capability is essential for studying cellular redox states and signaling pathways involving thiols.
Environmental Applications
Beyond biological applications, this compound can also be applied in environmental science to assess thiol levels in various samples.
- Water Quality Testing : The ability to detect low concentrations of thiols makes this compound suitable for monitoring water quality, particularly in assessing pollution levels related to industrial discharge.
Data Summary Table
Propriétés
Formule moléculaire |
C25H15NO6 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
[2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxobenzo[f]chromen-9-yl] acetate |
InChI |
InChI=1S/C25H15NO6/c1-14(27)31-18-8-4-15-5-9-22-21(19(15)12-18)13-20(25(30)32-22)16-2-6-17(7-3-16)26-23(28)10-11-24(26)29/h2-13H,1H3 |
Clé InChI |
YGQCLZOBVOQYNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C=CC3=C2C=C(C(=O)O3)C4=CC=C(C=C4)N5C(=O)C=CC5=O |
Synonymes |
9-acetoxy-2-(4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl)-3-oxo-3H-naphtho(2,1-b)pyran ThioGlo 3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















